
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine
Overview
Description
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for quality control and analysis .
Chemical Reactions Analysis
Types of Reactions
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine dihydrochloride
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Biological Activity
(4-ethyl-4H-1,2,4-triazol-3-yl)methanamine is a compound belonging to the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 114.16 g/mol. Its structural characteristics include a triazole ring that is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C5H10N4 |
Molecular Weight | 114.16 g/mol |
CAS Number | 24695936 |
IUPAC Name | This compound |
Antimicrobial Properties
The triazole ring structure is associated with antimicrobial properties. Research indicates that compounds containing this moiety can act as effective antifungal agents. The mechanism typically involves the inhibition of ergosterol biosynthesis in fungal cells, leading to compromised cell membrane integrity.
In a study evaluating various triazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors in microbial cells. This binding disrupts essential biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or cell wall formation.
- Competitive Inhibition : It may compete with natural substrates for binding sites on enzymes.
Study 1: Antifungal Activity
A comparative study assessed the antifungal efficacy of this compound against various fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results showed that the compound had an MIC value comparable to established antifungal agents like fluconazole .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that this compound had a significant inhibitory effect with an MIC of 32 µg/mL for both strains .
Research Findings and Applications
Recent research has highlighted the potential of this compound as a lead compound in drug development:
- Antifungal Drug Development : Its structural features make it a candidate for developing new antifungal therapies.
- Antioxidant Properties : Some derivatives have shown antioxidant activity through DPPH and ABTS assays .
- Potential in Cancer Therapy : Triazole compounds are being investigated for their role in targeting cancer cell metabolism and proliferation pathways.
Properties
IUPAC Name |
(4-ethyl-1,2,4-triazol-3-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-4-7-8-5(9)3-6/h4H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTANTFOQCVGSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016776-40-1 | |
Record name | (4-ethyl-4H-1,2,4-triazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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